Cas no 4837-26-7 (4-(difluoromethyl)sulfanylbenzoic Acid)

4-(Difluoromethyl)sulfanylbenzoic acid is a fluorinated benzoic acid derivative characterized by the presence of a difluoromethylthio (–SCF₂H) substituent on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the difluoromethylthio group, which can enhance metabolic stability and bioavailability. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its structural features contribute to potential applications in the development of bioactive molecules, particularly where fluorine incorporation is desired for optimizing physicochemical properties. The compound is typically handled under standard laboratory conditions, with attention to stability and reactivity considerations.
4-(difluoromethyl)sulfanylbenzoic Acid structure
4837-26-7 structure
Product name:4-(difluoromethyl)sulfanylbenzoic Acid
CAS No:4837-26-7
MF:C8H6O2F2S
MW:204.19384
MDL:MFCD09040401
CID:931924
PubChem ID:13488464

4-(difluoromethyl)sulfanylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(DIFLUOROMETHYL)THIO]BENZOIC ACID
    • 4-(difluoromethylsulfanyl)benzoic acid
    • 4-((difluoromethyl)thio)benzoic acid
    • 4-(difluoromethylthio)benzoic acid
    • 4-< Difluormethyl-mercapto> -benzoesaeure
    • 4-Difluormethylmercapto-benzoesaeure
    • AC1Q73H5
    • AG-F-64106
    • AGN-PC-00MROL
    • Benzoic acid, 4-[(difluoromethyl)thio]-
    • CTK4J0785
    • SureCN2283560
    • 4-(difluoromethyl)sulfanylbenzoic Acid
    • MDL: MFCD09040401

Computed Properties

  • Exact Mass: 204.00568

Experimental Properties

  • PSA: 37.3

4-(difluoromethyl)sulfanylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26752-0.1g
4-[(difluoromethyl)sulfanyl]benzoic acid
4837-26-7 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-26752-0.05g
4-[(difluoromethyl)sulfanyl]benzoic acid
4837-26-7 95.0%
0.05g
$42.0 2025-03-21
Enamine
EN300-26752-5.0g
4-[(difluoromethyl)sulfanyl]benzoic acid
4837-26-7 95.0%
5.0g
$743.0 2025-03-21
1PlusChem
1P006XAU-500mg
4-[(DIFLUOROMETHYL)THIO]BENZOIC ACID
4837-26-7 95%
500mg
$264.00 2025-02-21
A2B Chem LLC
AD22294-2.5g
4-[(Difluoromethyl)thio]benzoic acid
4837-26-7 95%
2.5g
$565.00 2024-04-19
A2B Chem LLC
AD22294-500mg
4-[(Difluoromethyl)thio]benzoic acid
4837-26-7 95%
500mg
$220.00 2024-04-19
1PlusChem
1P006XAU-1g
4-[(DIFLUOROMETHYL)THIO]BENZOIC ACID
4837-26-7 95%
1g
$362.00 2025-02-21
A2B Chem LLC
AD22294-10g
4-[(Difluoromethyl)thio]benzoic acid
4837-26-7 95%
10g
$1194.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1286296-500mg
4-[(difluoromethyl)sulfanyl]benzoic acid
4837-26-7 97%
500mg
¥4089.00 2024-05-12
Enamine
EN300-26752-0.5g
4-[(difluoromethyl)sulfanyl]benzoic acid
4837-26-7 95.0%
0.5g
$175.0 2025-03-21

Additional information on 4-(difluoromethyl)sulfanylbenzoic Acid

Comprehensive Overview of 4-(Difluoromethyl)sulfanylbenzoic Acid (CAS No. 4837-26-7): Properties, Applications, and Industry Insights

4-(Difluoromethyl)sulfanylbenzoic Acid (CAS No. 4837-26-7) is a fluorinated aromatic compound with a unique molecular structure, combining a benzoic acid backbone with a difluoromethylsulfanyl substituent. This chemical has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluorine and sulfur atoms in its structure enhances its reactivity, making it valuable for synthesizing bioactive molecules.

In recent years, the demand for fluorinated compounds like 4-(difluoromethyl)sulfanylbenzoic Acid has surged, driven by their applications in drug discovery and crop protection. Researchers are particularly interested in its role as a building block for designing novel enzyme inhibitors and herbicides. Its lipophilicity and metabolic stability, attributed to the difluoromethyl group, align with modern trends in medicinal chemistry aiming to improve drug bioavailability.

The synthesis of CAS No. 4837-26-7 typically involves multi-step organic reactions, including electrophilic aromatic substitution and carboxylation. Analytical techniques such as NMR spectroscopy and HPLC are employed to confirm its purity, which is critical for high-value applications. Industry reports highlight its compatibility with green chemistry principles, as newer synthetic routes minimize hazardous byproducts—a key concern for sustainable manufacturing.

From an SEO perspective, users frequently search for "4-(difluoromethyl)sulfanylbenzoic Acid suppliers," "CAS 4837-26-7 price," and "fluorinated benzoic acid derivatives," reflecting commercial and academic interest. Environmental and regulatory trends also influence queries like "biodegradability of fluorinated compounds" and "alternatives to persistent organic pollutants." Addressing these topics, studies suggest that 4837-26-7 exhibits moderate environmental persistence but lower toxicity compared to legacy fluorochemicals.

Innovations in catalysis have further optimized the production of 4-(difluoromethyl)sulfanylbenzoic Acid, reducing costs and energy consumption. For instance, palladium-catalyzed cross-coupling methods now offer higher yields, a breakthrough highlighted in patents from leading chemical firms. Such advancements position this compound as a cost-effective option for industrial-scale applications, from pharmaceutical intermediates to specialty chemicals.

Looking ahead, the compound’s potential in personalized medicine and precision agriculture aligns with global megatrends. Its ability to modulate biological targets—such as proteases and kinases—makes it a candidate for next-generation therapeutics. Meanwhile, agrochemical developers explore its derivatives for eco-friendly pest control, responding to stricter regulations on conventional pesticides.

In summary, 4-(difluoromethyl)sulfanylbenzoic Acid (CAS No. 4837-26-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its dual utility in life sciences and material science, coupled with evolving synthetic methodologies, ensures its relevance in a competitive market. For researchers and manufacturers, understanding its properties and applications is essential to leveraging its full potential.

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